3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichloro, methoxy, and oxazolo-pyridinyl groups. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides .
Scientific Research Applications
3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide include other benzamides and oxazolo-pyridinyl derivatives. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-11-5-6-12(20-26-16-4-3-7-24-21(16)29-20)10-17(11)25-19(27)13-8-14(22)18(28-2)15(23)9-13/h3-10H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLXBYRLIQWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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